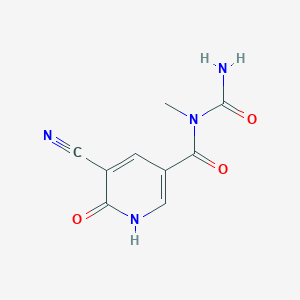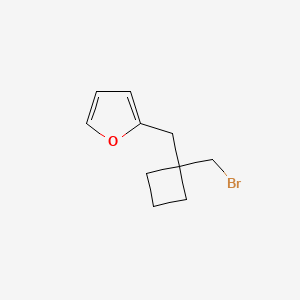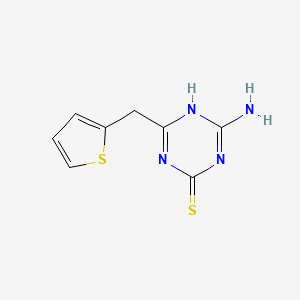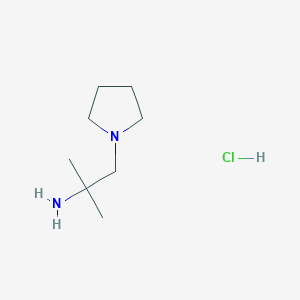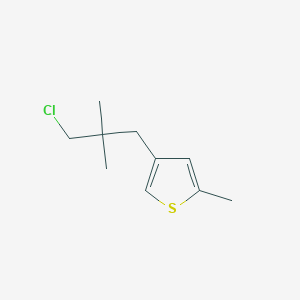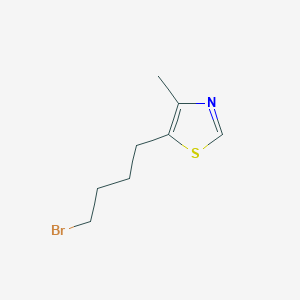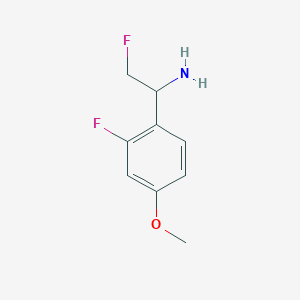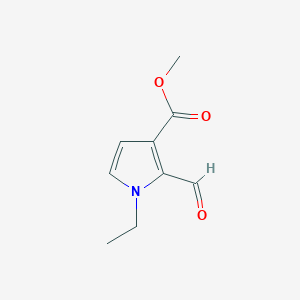
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methylpyrrole with ethyl acetate under acidic conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is not fully understood. its biological effects are likely due to its ability to interact with various molecular targets and pathways. The formyl group and the pyrrole ring can participate in hydrogen bonding and π-π interactions, which may influence its activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 1-ethyl-2-formyl-1H-pyrrole-3-carboxylate is unique due to the presence of both an ethyl group and a formyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
methyl 1-ethyl-2-formylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-10-5-4-7(8(10)6-11)9(12)13-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
XBNXCKAGWNMOJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=C1C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


